![molecular formula C18H20N2O3S B2586520 (E)-N-(4,5-dihydrothiazol-2-yl)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)but-2-enamide CAS No. 1173408-93-9](/img/structure/B2586520.png)
(E)-N-(4,5-dihydrothiazol-2-yl)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)but-2-enamide
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Overview
Description
(E)-N-(4,5-dihydrothiazol-2-yl)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)but-2-enamide is a useful research compound. Its molecular formula is C18H20N2O3S and its molecular weight is 344.43. The purity is usually 95%.
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Biological Activity
(E)-N-(4,5-dihydrothiazol-2-yl)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)but-2-enamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article will explore the compound's biological properties, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N2O1S. Its structure features a thiazole ring and a benzofuran moiety, which are known to contribute to various biological activities.
Antimicrobial Activity
Research has indicated that compounds containing thiazole and benzofuran rings exhibit significant antimicrobial properties. For instance, derivatives of benzofuran have been reported to possess antibacterial and antifungal activities. The presence of the thiazole moiety is also associated with enhanced antimicrobial efficacy due to its ability to interfere with microbial metabolism .
Antitumor Effects
Several studies have highlighted the potential antitumor effects of benzofuran derivatives. The compound has shown promise in inhibiting tumor cell proliferation in vitro. Mechanistically, it is believed to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest .
Anti-inflammatory Properties
The anti-inflammatory activity of this compound has been explored in various models. The compound appears to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The thiazole ring may inhibit specific enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Receptor Modulation : Interaction with cellular receptors may alter signal transduction pathways, leading to reduced inflammation or tumor growth.
- Oxidative Stress Induction : The compound may increase reactive oxygen species (ROS) levels in cells, contributing to apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
A study conducted by Aslam et al. (2009) evaluated the antimicrobial properties of various benzofuran derivatives. The results indicated that compounds similar to this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria .
Study 2: Antitumor Activity
In a recent investigation published in 2021, researchers synthesized several derivatives of the target compound and tested their cytotoxicity against different cancer cell lines. The findings revealed that certain derivatives significantly inhibited cell growth and induced apoptosis through mitochondrial pathways .
Data Summary Table
Scientific Research Applications
The compound has been studied for its potential biological activities, particularly as an anti-inflammatory and anticancer agent.
1.1 Anti-inflammatory Properties
Research indicates that compounds similar to (E)-N-(4,5-dihydrothiazol-2-yl)-3-(6-methoxy-2,3-dimethylbenzofuran-5-yl)but-2-enamide exhibit inhibitory effects on enzymes involved in inflammatory pathways. For instance, molecular docking studies suggest that such compounds can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme crucial in the synthesis of leukotrienes involved in inflammation .
1.2 Anticancer Potential
The thiazole and benzofuran moieties present in the compound have been linked to anticancer properties. Compounds containing these structures have shown activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific interactions at the molecular level are still under investigation but are promising for future drug development .
Therapeutic Applications
The therapeutic potential of this compound extends into various areas:
3.1 Antimicrobial Activity
Similar compounds have demonstrated antimicrobial properties against a range of pathogens, including bacteria and fungi. The presence of the thiazole ring is particularly noted for enhancing antimicrobial activity due to its ability to disrupt microbial cell membranes .
3.2 Neurological Disorders
There is emerging evidence that compounds with similar structural features may exhibit neuroprotective effects, potentially offering therapeutic avenues for conditions like Alzheimer's disease. The modulation of neuroinflammatory pathways is a key area of focus .
Case Studies
Several studies have documented the synthesis and biological evaluation of compounds related to this compound:
Case Study 1: Inhibition of 5-Lipoxygenase
A study conducted on derivatives of thiazole showed promising results in inhibiting the enzyme 5-lipoxygenase, which plays a significant role in inflammatory responses . The structure–activity relationship indicated that modifications to the benzofuran moiety could enhance inhibitory potency.
Case Study 2: Anticancer Activity
Research evaluating a series of thiazole derivatives revealed that certain substitutions on the benzofuran scaffold significantly increased cytotoxicity against cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) cells . These findings underscore the importance of structural optimization in developing effective anticancer agents.
Properties
IUPAC Name |
(E)-N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(6-methoxy-2,3-dimethyl-1-benzofuran-5-yl)but-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-10(7-17(21)20-18-19-5-6-24-18)13-8-14-11(2)12(3)23-16(14)9-15(13)22-4/h7-9H,5-6H2,1-4H3,(H,19,20,21)/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXIXSHAZHXZMD-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC(=C(C=C12)C(=CC(=O)NC3=NCCS3)C)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=CC(=C(C=C12)/C(=C/C(=O)NC3=NCCS3)/C)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.